

An In-depth Technical Guide to the Chemical Properties of NITD008

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Compound of Interest

Compound Name: NITD008

Cat. No.: B609585

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Abstract

NITD008 is a potent adenosine analog with broad-spectrum antiviral activity against a range of RNA viruses, most notably flaviviruses such as Dengue, Zika, and West Nile virus, as well as caliciviruses.[1][2] Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator during viral RNA synthesis.[3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, antiviral efficacy, and relevant experimental protocols for the study of **NITD008**. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

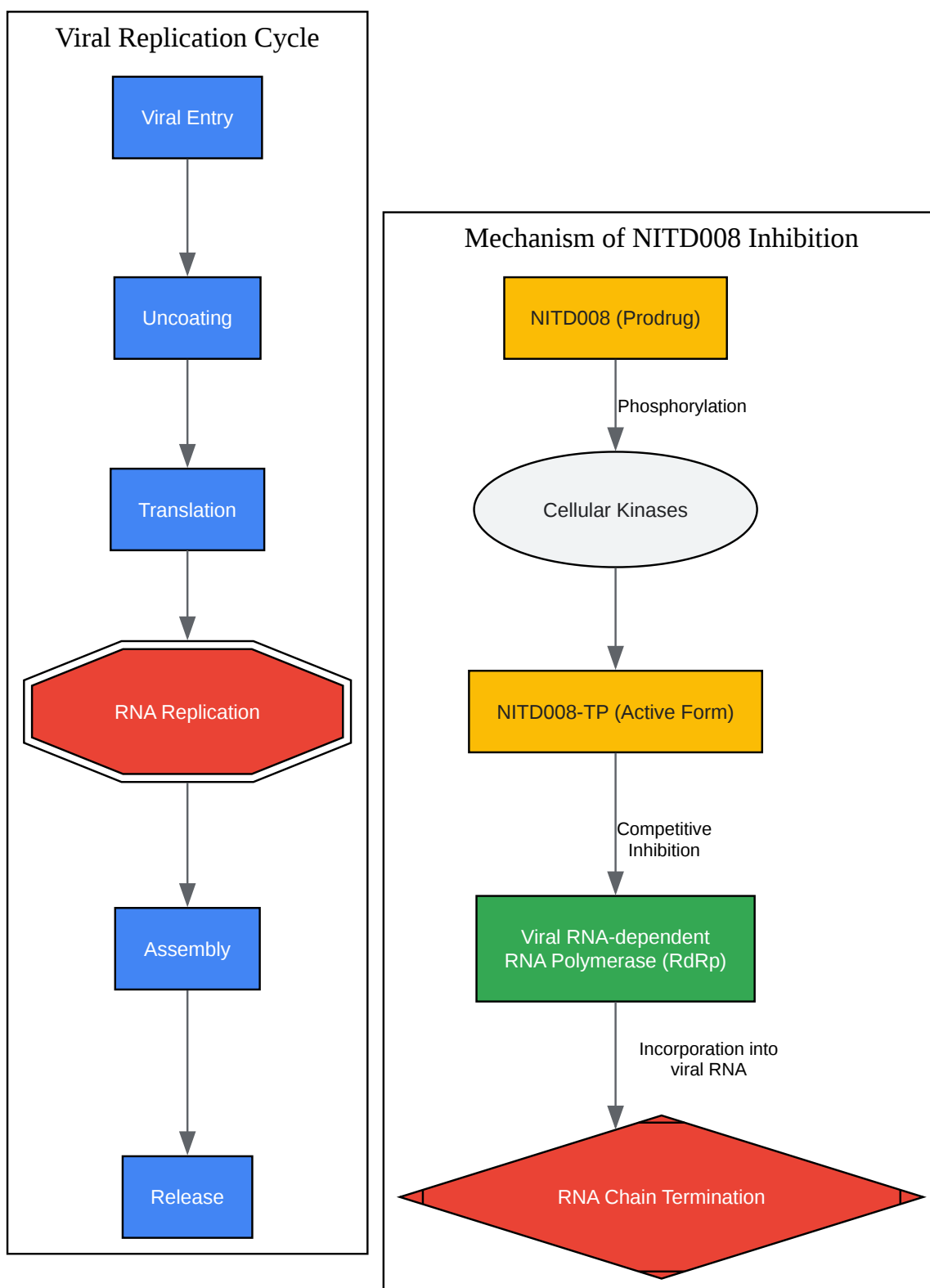
Chemical Properties

NITD008, with the IUPAC name (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is classified as an adenosine nucleoside analog.[2] Key structural modifications compared to adenosine include the substitution of the N-7 of the purine ring with a carbon atom and the addition of an ethynyl group at the 2' position of the ribose sugar.[3] These modifications are crucial for its antiviral activity.

Property	Value	Reference
IUPAC Name	(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol	[2]
Molecular Formula	C ₁₃ H ₁₄ N ₄ O ₄	[2]
Molar Mass	290.279 g/mol	[2]
CAS Number	1044589-82-3	[2]
Class	Adenosine Analog (Nucleoside Analog)	[2]
Solubility	Soluble to 20 mM in DMSO	[5]

Mechanism of Action

NITD008 is a prodrug that, once inside the host cell, is metabolized to its active triphosphate form (**NITD008-TP**). This triphosphate derivative acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[3][4] The viral RdRp mistakenly incorporates **NITD008-TP** into the nascent viral RNA strand. Due to the modification at the 2' position of the ribose, the incorporated **NITD008** molecule lacks the necessary 3'-hydroxyl group for the formation of the next phosphodiester bond, leading to premature termination of the growing RNA chain.[3][4] This disruption of viral RNA synthesis effectively halts viral replication.



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Caption: Flavivirus replication cycle and the inhibitory mechanism of **NITD008**.

Antiviral Activity

NITD008 has demonstrated potent antiviral activity against a wide array of RNA viruses in vitro. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported in various studies.

Table 1: Antiviral Activity of NITD008 against Flaviviruses

Virus	Cell Line	EC ₅₀ (μM)	Reference
Dengue Virus (DENV-2)	Vero	0.64	[3][6]
Dengue Virus (DENV-2)	Huh-7	0.38	[7]
West Nile Virus (WNV)	Vero	Not specified, but potent inhibition	[3]
Yellow Fever Virus (YFV)	Vero	Not specified, but potent inhibition	[3]
Powassan Virus (POWV)	Vero	Not specified, but potent inhibition	[3]
Zika Virus (ZIKV)	Vero	Potent inhibition	[8]
Hepatitis C Virus (HCV)	Huh-7 (replicon)	0.11	[6]
Tick-Borne Encephalitis Virus (TBEV)	A549	3 - 9	[9]
Omsk Hemorrhagic Fever Virus (OHFV)	A549	3 - 9	[9]
Kyasanur Forest Disease Virus (KFDV)	A549	3 - 9	[9]
Alkhurma Hemorrhagic Fever Virus (AHFV)	A549	3 - 9	[9]

Table 2: Antiviral Activity of NITD008 against Other Viruses

Virus	Cell Line	EC ₅₀ (μM)	Reference
Murine Norovirus (MNV)	RAW264.7	0.91	[1]
Feline Calicivirus (FCV)	CRFK	0.94	[1]
Norwalk Replicon	Huh7	0.21	[1]
Enterovirus 71 (EV71)	Not specified	Potent inhibition	[1]
Hepatitis E Virus	Not specified	Potent inhibition	[1]

Table 3: Cytotoxicity of NITD008

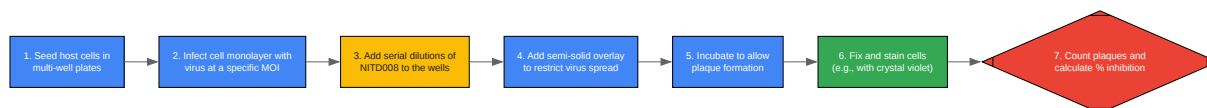
Cell Line	CC ₅₀ (μM)	Reference
Vero	>50	[3]
RAW264.7	15.7	[1]
CRFK	>120	[1]
Huh7	>120	[1]
A549	>100	[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral properties of **NITD008**.

Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.



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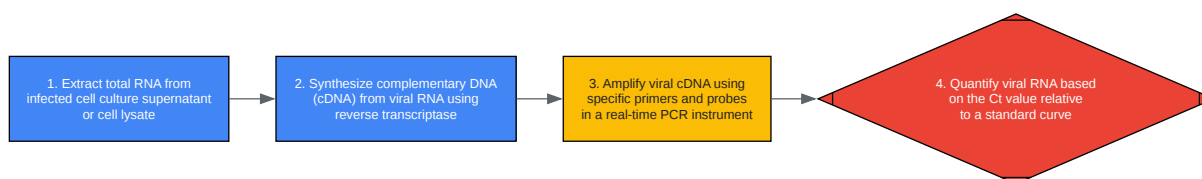
Caption: Workflow of a plaque reduction assay.

Methodology:

- **Cell Seeding:** Seed a confluent monolayer of susceptible host cells (e.g., Vero, BHK-21) in 6- or 12-well plates.
- **Virus Dilution:** Prepare serial dilutions of the virus stock in an appropriate medium.
- **Infection:** Remove the growth medium from the cells and infect the monolayer with the virus dilutions. Incubate for 1-2 hours to allow for viral adsorption.
- **Compound Addition:** After adsorption, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with varying concentrations of **NITD008**.
- **Incubation:** Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
- **Fixation and Staining:** Fix the cells with a solution like 10% formalin and then stain with a dye such as 0.1% crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.
- **Data Analysis:** Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of **NITD008** that reduces the number of plaques by 50% compared to the untreated control.

RT-qPCR for Viral Load Quantification

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.



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Caption: Workflow of RT-qPCR for viral load quantification.

Methodology:

- **Sample Preparation:** Infect cells with the virus in the presence of different concentrations of **NITD008**. At a specified time post-infection, collect the cell culture supernatant or lyse the cells.
- **RNA Extraction:** Isolate total RNA from the samples using a commercial RNA extraction kit.
- **Reverse Transcription (RT):** Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers or random hexamers.
- **Quantitative PCR (qPCR):** Perform qPCR using the synthesized cDNA as a template, along with primers and a probe specific to a conserved region of the viral genome. The amplification is monitored in real-time by detecting the fluorescence emitted by the probe.
- **Data Analysis:** The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. A standard curve is generated using known quantities of viral RNA to correlate Ct values with viral copy numbers. The reduction in viral RNA levels in the presence of **NITD008** is then calculated.

Cell Viability Assay (CellTiter-Blue®)

This assay is used to determine the cytotoxicity of the compound on the host cells.

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density.
- **Compound Addition:** Add serial dilutions of **NITD008** to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).
- **Reagent Addition:** Add the CellTiter-Blue® reagent to each well. This reagent contains resazurin, which is converted to the fluorescent resorufin by metabolically active cells.
- **Incubation:** Incubate the plate for 1-4 hours at 37°C.
- **Fluorescence Measurement:** Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
- **Data Analysis:** The fluorescence intensity is directly proportional to the number of viable cells. The CC₅₀ value is calculated as the concentration of **NITD008** that reduces cell viability by 50% compared to the untreated control.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of **NITD008** on the viral polymerase activity.

Methodology:

- **Synthesis of **NITD008**-TP:** The triphosphate derivative of **NITD008** (ppp-**NITD008**) is chemically synthesized.
- **Reaction Setup:** The RdRp reaction is typically performed in a mixture containing a purified recombinant viral RdRp enzyme, a synthetic RNA template-primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled nucleotide), and varying concentrations of ppp-**NITD008**.
- **Incubation:** The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific duration to allow for RNA synthesis.

- **Termination and Analysis:** The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
- **Data Analysis:** The incorporation of the labeled nucleotide is visualized by autoradiography or fluorescence imaging. The intensity of the full-length RNA product band is quantified. The IC_{50} value is determined as the concentration of ppp-**NITD008** that inhibits the RdRp activity by 50%. The presence of shorter RNA fragments in the presence of ppp-**NITD008** provides evidence of chain termination.

In Vivo Efficacy and Toxicity

Pre-clinical studies in animal models have been conducted to evaluate the in vivo efficacy and safety of **NITD008**. In a mouse model of Dengue virus infection, oral administration of **NITD008** was shown to suppress peak viremia, reduce cytokine elevation, and prevent mortality.[3][4] However, further development of **NITD008** for human use was halted due to toxicity observed in dogs after prolonged treatment.[1] Despite this, **NITD008** remains a valuable research tool and a scaffold for the development of new, less toxic nucleoside analog inhibitors.

Conclusion

NITD008 is a well-characterized adenosine analog with potent and broad-spectrum antiviral activity. Its mechanism as a chain terminator of viral RNA synthesis is well-established. While in vivo toxicity has limited its clinical development, **NITD008** serves as a crucial reference compound for the discovery and development of next-generation antiviral drugs targeting viral polymerases. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate further research into this important class of antiviral agents.

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